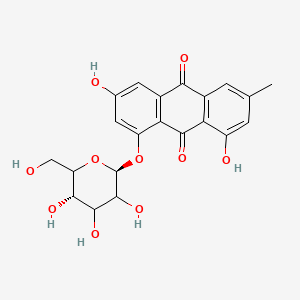

Emodin-8-beta-D-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Emodin 8-beta-D-glucoside is a naturally occurring anthraquinone derivative found in various plants, particularly in traditional Chinese medicinal herbs such as Polygonum cuspidatum. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Emodin 8-beta-D-glucoside can be synthesized through microbial transformation. For instance, Rhizopus microsporus can transform emodin-8-beta-D-glucoside into emodin through fermentation . The process involves submerged state fermentation, where the fermentation products are separated and purified using H1020 resin and silica gel column chromatography .

Industrial Production Methods

Industrial production of this compound involves extraction from plant sources such as Polygonum cuspidatum. The extraction process typically includes solvent extraction, followed by purification using column chromatography techniques . The method ensures high yield and purity, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Emodin 8-beta-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. For example, it can be hydrolyzed by glucosidases to yield emodin .

Common Reagents and Conditions

Common reagents used in the reactions involving emodin-8-beta-D-glucoside include glucosidases for hydrolysis and various solvents for extraction and purification . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction efficiency.

Major Products Formed

The major product formed from the hydrolysis of this compound is emodin . This transformation is significant as emodin exhibits stronger bioactivities compared to its glucoside derivative .

Aplicaciones Científicas De Investigación

Emodin 8-beta-D-glucoside has a wide range of scientific research applications:

Mecanismo De Acción

Emodin 8-beta-D-glucoside exerts its effects through various molecular mechanisms. It provides neuroprotection by inhibiting glutamate-induced neuronal damage and exerting antioxidative effects . Additionally, it interacts with molecular targets such as mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which play crucial roles in cell proliferation and inflammation .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to emodin-8-beta-D-glucoside include other anthraquinone derivatives such as emodin, aloe-emodin, and physcion .

Uniqueness

Emodin 8-beta-D-glucoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, emodin . This structural difference contributes to its distinct biological activities and therapeutic potential.

Propiedades

Fórmula molecular |

C21H20O10 |

|---|---|

Peso molecular |

432.4 g/mol |

Nombre IUPAC |

1,6-dihydroxy-3-methyl-8-[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13?,17-,19?,20?,21-/m1/s1 |

Clave InChI |

HSWIRQIYASIOBE-SICZIEBOSA-N |

SMILES isomérico |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4C(C([C@@H](C(O4)CO)O)O)O)O |

SMILES canónico |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.